molecular formula C10H7BrFN B1519198 4-Bromo-8-fluoro-2-methylquinoline CAS No. 1070879-49-0

4-Bromo-8-fluoro-2-methylquinoline

Cat. No. B1519198
M. Wt: 240.07 g/mol
InChI Key: XETQAKPBSIDNFG-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoro-2-methylquinoline is a heterocyclic organic compound with the empirical formula C10H7BrFN . It has a molecular weight of 240.07 g/mol . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is Cc1cc(Br)c2cccc(F)c2n1 . The InChI representation is 1S/C10H7BrFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in form . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Biological Activities

4-Bromo-8-fluoro-2-methylquinoline serves as a versatile building block in the synthesis of various heterocyclic compounds, including thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. Such compounds have demonstrated significant antibacterial activity against a broad spectrum of gram-positive and gram-negative bacterial strains, as well as notable antifungal properties against various pathogenic fungal strains (Abdel‐Wadood et al., 2014).

Photolabile Protecting Groups

Brominated derivatives of quinolines, including those related to 4-Bromo-8-fluoro-2-methylquinoline, have been explored as photolabile protecting groups. These compounds are designed to be sensitive to light, allowing for controlled release of protected functional groups upon irradiation. This attribute makes them useful in various biochemical and pharmacological research applications, particularly in the study of biological messengers and signaling pathways (Fedoryak & Dore, 2002).

Synthetic Methodologies

The synthesis of haloquinolines, which includes compounds like 4-Bromo-8-fluoro-2-methylquinoline, has been the subject of various studies aimed at improving synthetic methodologies. Innovations in this area include the development of organosilane-promoted Friedländer reactions of α-haloketones, which offer a general approach to synthesizing haloquinolines. These methodologies are crucial for enabling the parallel synthesis of quinoline derivatives, which can be used in drug discovery and other chemical research (Ryabukhin et al., 2011).

Cytotoxic Studies

The structural motif of 4-Bromo-8-fluoro-2-methylquinoline is found in various compounds that have been synthesized for cytotoxic studies. For instance, 8-hydroxyquinoline derivatives with halogenated substituents have been examined for their cytotoxic potential against cancer cell lines. Such studies are pivotal for the development of new anticancer agents, highlighting the role of halogenated quinolines in medicinal chemistry (Kotian et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 and precautionary statements P280 - P305 + P351 + P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

4-bromo-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETQAKPBSIDNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653698
Record name 4-Bromo-8-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-fluoro-2-methylquinoline

CAS RN

1070879-49-0
Record name 4-Bromo-8-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-49-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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